![molecular formula C21H16N2O3 B11072723 2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11072723.png)
2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, a pyrrole moiety, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone, followed by cyclization.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chromene-pyrrole intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and chromene rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrrole or chromene rings.
Wissenschaftliche Forschungsanwendungen
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-OXO-N-{[4-(1H-INDOL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE: Similar structure with an indole moiety instead of a pyrrole.
2-OXO-N-{[4-(1H-THIAZOL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE: Contains a thiazole ring instead of a pyrrole.
Uniqueness
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of a chromene core, a pyrrole moiety, and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H16N2O3 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-oxo-N-[(4-pyrrol-1-ylphenyl)methyl]chromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c24-20(18-13-16-5-1-2-6-19(16)26-21(18)25)22-14-15-7-9-17(10-8-15)23-11-3-4-12-23/h1-13H,14H2,(H,22,24) |
InChI-Schlüssel |
VQGUJSJHBGZAET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


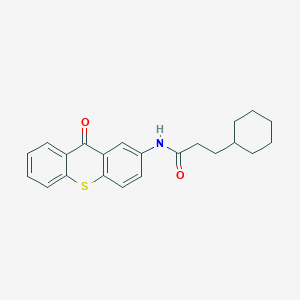
![N-(2,4-Dimethylphenyl)-2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL)thio]acetamide](/img/structure/B11072662.png)
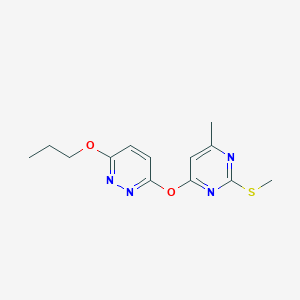

![2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B11072677.png)
![Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B11072684.png)
![N-tert-butyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B11072692.png)
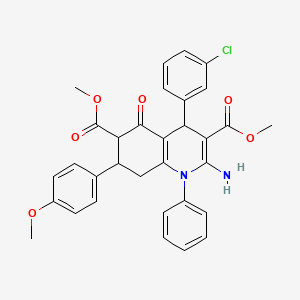
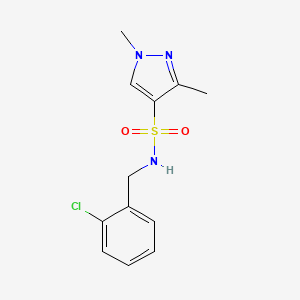
![Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B11072704.png)
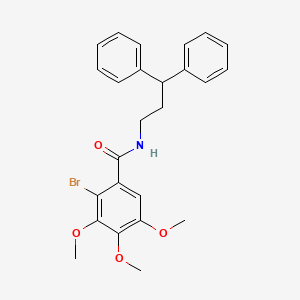
![2,4-Di(piperidin-1-yl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3,5-triazine](/img/structure/B11072710.png)
![3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11072728.png)

